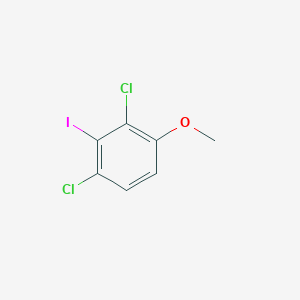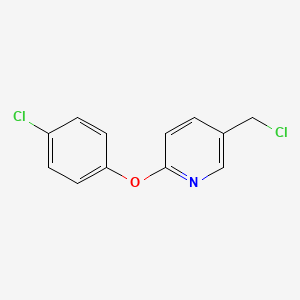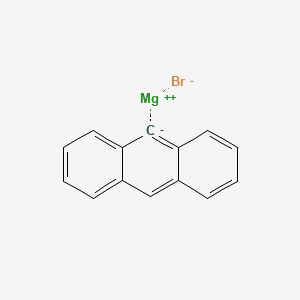
Anthracen-9-ylmagnesium bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracen-9-ylmagnesium bromide, 0.25 M in THF, is a chemical compound with the formula C14H9BrMg . It is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard.
Molecular Structure Analysis
The molecular structure of Anthracen-9-ylmagnesium bromide consists of a magnesium atom bonded to a bromine atom and an anthracen-9-yl group . The anthracen-9-yl group is a polycyclic aromatic hydrocarbon derived from anthracene .Physical And Chemical Properties Analysis
This compound, has a molecular weight of 281.4341 . Other physical and chemical properties specific to this compound are not provided in the search results.Mecanismo De Acción
Target of Action
Anthracen-9-ylmagnesium bromide is a complex compound with a wide range of potential targets. It’s important to note that the targets of a compound can vary greatly depending on the context of its use, such as the type of reaction it’s involved in or the environment in which it’s used .
Mode of Action
The mode of action of Anthracen-9-ylmagnesium bromide is not explicitly documented. As a Grignard reagent, it’s likely to be involved in nucleophilic addition reactions. Grignard reagents are known for their strong nucleophilic character and ability to form carbon-carbon bonds, making them valuable tools in organic synthesis .
Biochemical Pathways
Anthracen-9-ylmagnesium bromide may participate in various biochemical pathways, depending on its application. For instance, in one study, an anthracene-based compound was involved in the degradation pathway of anthracene via anthracen-9(10H)-one .
Result of Action
The results of Anthracen-9-ylmagnesium bromide’s action are largely dependent on its application. In chemical reactions, it can facilitate the formation of new compounds. For instance, an anthracene-based compound was used to create a novel electrochemical sensor for the detection of heavy metal ions . The specific results of anthracen-9-ylmagnesium bromide’s action would depend on the context of its use .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anthracen-9-ylmagnesium bromide, 0.25 M in THF has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a highly reactive reagent, which allows for rapid and efficient synthesis of organic compounds. Additionally, it is relatively inexpensive and easy to obtain.
However, there are also some limitations to using this reagent. It is highly sensitive to moisture and air, and must be stored in a tightly sealed container in a cool, dark place. Additionally, it is highly flammable and should be handled with caution.
Direcciones Futuras
The use of anthracen-9-ylmagnesium bromide, 0.25 M in THF in scientific research has a great potential for further development. Some possible future directions include:
• Developing new catalysts for organic reactions using this compound
• Investigating the use of this compound as a catalyst for the synthesis of pharmaceuticals and other biologically active compounds
• Exploring the use of this compound as a catalyst for the synthesis of polycyclic aromatic hydrocarbons
• Investigating the use of this compound as a catalyst for the synthesis of heterocyclic compounds
• Investigating the use of this compound as a catalyst for the synthesis of fluorescent dyes
• Investigating the use of this compound as a catalyst for the polymerization of olefins
• Investigating the use of this compound as a catalyst for the synthesis of other organic molecules.
Métodos De Síntesis
Anthracen-9-ylmagnesium bromide, 0.25 M in THF is typically synthesized by the reaction of anthracene-9-carbaldehyde with magnesium bromide in tetrahydrofuran (THF). The reaction is carried out at room temperature and is typically complete within two hours. The reaction yields a yellow-green solution of the product, which is then filtered and stored in a tightly sealed container in a cool, dark place.
Aplicaciones Científicas De Investigación
Anthracen-9-ylmagnesium bromide, 0.25 M in THF has been used in a variety of scientific research applications. It has been used as a catalyst in the polymerization of olefins, as well as in the synthesis of polycyclic aromatic hydrocarbons, heterocyclic compounds, and other organic molecules. It has also been used in the synthesis of fluorescent dyes, as well as in the synthesis of pharmaceuticals and other biologically active compounds.
Propiedades
IUPAC Name |
magnesium;9H-anthracen-9-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9.BrH.Mg/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUAEDHBNNQFMS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

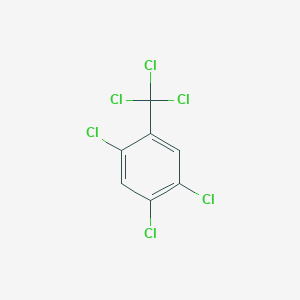
![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)

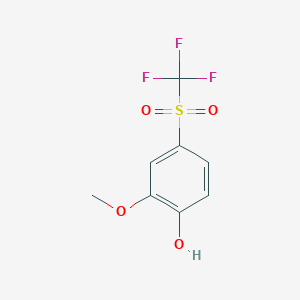

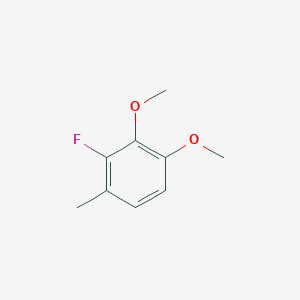

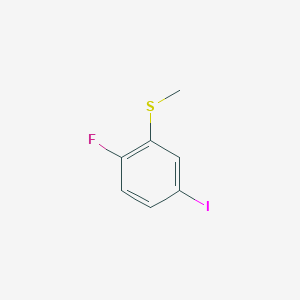
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)


